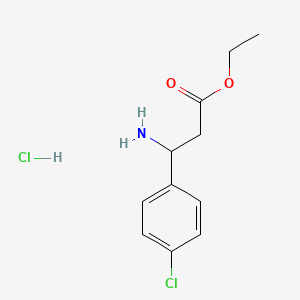

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Descripción

BenchChem offers high-quality Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFYSNMLNDGKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Based on its strong structural homology to the well-characterized γ-aminobutyric acid (GABA) analogue, baclofen, this document posits that the compound functions as a selective agonist for the GABA-B receptor. We will explore the molecular underpinnings of this proposed mechanism, detailing the structure and function of the GABA-B receptor, the downstream signaling cascades initiated upon agonist binding, and the resultant physiological effects. Furthermore, this guide presents a suite of validated experimental protocols for researchers to empirically test and confirm the compound's activity, ensuring a robust and self-validating framework for investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and GABAergic modulation.

Introduction and Molecular Profile

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a synthetic compound featuring a β-aryl-γ-amino acid scaffold. Its chemical structure is notably similar to that of baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid] and phenibut [β-phenyl-γ-aminobutyric acid], both of which are established ligands of the GABA-B receptor.[1][2] The defining features of the molecule are a 4-chlorophenyl ring attached to the β-carbon of a propanoate backbone, an amino group at the same position, and an ethyl ester moiety. The hydrochloride salt form enhances its stability and solubility.

The primary structural difference between this compound and baclofen is the ethyl esterification of the carboxylic acid group. This modification is a common medicinal chemistry strategy to create a "pro-drug." The ester group increases the lipophilicity of the molecule, which is predicted to enhance its ability to permeate the blood-brain barrier.[1] Following administration and central nervous system (CNS) penetration, it is hypothesized that endogenous esterase enzymes hydrolyze the ethyl ester, releasing the active carboxylic acid metabolite, which is structurally analogous to baclofen.

Table 1: Structural Comparison of Related Compounds

| Compound | Chemical Structure | Key Features |

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | C₁₁H₁₄ClNO₂ | 4-chlorophenyl ring, β-amino group, Ethyl Ester |

| Baclofen | C₁₀H₁₂ClNO₂ | 4-chlorophenyl ring, β-amino group, Carboxylic Acid |

| Phenibut | C₁₀H₁₃NO₂ | Phenyl ring, β-amino group, Carboxylic Acid |

| GABA | C₄H₉NO₂ | Endogenous Neurotransmitter |

Putative Primary Mechanism of Action: GABA-B Receptor Agonism

The central hypothesis is that Ethyl 3-amino-3-(4-chlorophenyl)propanoate (following in-vivo hydrolysis) acts as a selective agonist at the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[3][4]

GABA-B Receptor Structure and Function

Functional GABA-B receptors are obligate heterodimers, composed of two distinct subunits: GABA-B1 (GBR1) and GABA-B2 (GBR2).[1][5]

-

GABA-B1 (GBR1) Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, like baclofen.[6][7] The binding occurs within a Venus flytrap-like domain in its extracellular N-terminus.

-

GABA-B2 (GBR2) Subunit: This subunit does not bind endogenous ligands but is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins.[1][5] The GBR2 subunit interacts with Gi/o proteins through its intracellular loops and C-terminus.

The heterodimerization of GBR1 and GBR2 is critical; it masks an endoplasmic reticulum retention signal in GBR1, allowing the complete receptor complex to be expressed on the neuronal membrane.[1]

Molecular Signaling Cascade

Upon binding of an agonist to the GBR1 subunit, a conformational change is induced in the heterodimer, leading to the activation of the associated inhibitory Gi/o protein. The dissociation of the G-protein into its Gαi/o and Gβγ subunits initiates several downstream signaling events that collectively lead to neuronal inhibition.[8][9]

The principal downstream effects are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic AMP (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of various downstream targets.[9]

-

Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[10] This activation leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, resulting in postsynaptic inhibition.

-

Inhibition of Calcium Channels: The Gβγ subunit also directly inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type).[11] By blocking calcium influx at the presynaptic terminal, the release of neurotransmitters (such as glutamate, GABA, and monoamines) is significantly reduced.

Caption: Proposed signaling pathway for Ethyl 3-amino-3-(4-chlorophenyl)propanoate's active metabolite.

Presynaptic vs. Postsynaptic Inhibition

The location of the GABA-B receptor dictates its primary inhibitory function.

-

Presynaptic Receptors (Autoreceptors and Heteroreceptors): Located on axon terminals, their activation primarily inhibits voltage-gated Ca2+ channels. This is the dominant mechanism for reducing the release of GABA itself (autoreceptors) or other neurotransmitters like glutamate (heteroreceptors).[12]

-

Postsynaptic Receptors: Located on the dendrites and soma, their activation primarily opens GIRK channels, leading to hyperpolarization and a decrease in neuronal excitability.[8] This makes it more difficult for the neuron to respond to excitatory inputs.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols provide a framework for characterizing the interaction of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride and its active metabolite with the GABA-B receptor.

In Vitro Binding Assays

Objective: To determine the binding affinity of the compound for the GABA-B receptor.

Methodology: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex or CHO cells stably expressing human GBR1/GBR2).[13]

-

Assay Buffer: Use a standard binding buffer such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a known high-affinity GABA-B receptor ligand, such as [³H]GABA or the antagonist [³H]CGP 54626.[4]

-

Competition: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (both the ethyl ester and the hydrolyzed carboxylic acid form).

-

Incubation & Termination: Incubate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[14] Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Expected Outcomes of Binding Assay

| Compound Form | Expected Ki Value | Rationale |

| Ethyl Ester | High (Low Affinity) | The ester group is likely to sterically hinder binding to the orthosteric site. |

| Carboxylic Acid | Low (High Affinity) | The hydrolyzed form is structurally analogous to baclofen and should exhibit high affinity. |

In Vitro Functional Assays

Objective: To confirm that binding to the GABA-B receptor translates into functional G-protein activation and downstream signaling.

Methodology 1: [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the direct activation of G-proteins. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit.

-

Procedure: Incubate prepared membranes with the test compound, GDP, and [³⁵S]GTPγS.

-

Analysis: Measure the amount of incorporated [³⁵S]GTPγS. An increase in binding relative to baseline indicates G-protein activation. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).[15]

Methodology 2: cAMP Inhibition Assay

-

Principle: This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase.

-

Procedure: Use whole cells (e.g., CHO-K1 cells expressing the human GABAB receptor).[16] Stimulate adenylyl cyclase with forskolin. Co-incubate with varying concentrations of the test compound.

-

Analysis: Measure intracellular cAMP levels using a suitable method, such as TR-FRET or ELISA. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates functional agonism at the GABA-B receptor.[16][17]

Methodology 3: Electrophysiology (Patch-Clamp)

-

Principle: To directly measure the effect of the compound on ion channel activity in individual neurons.

-

Procedure: Perform whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons).

-

Postsynaptic Effect: Apply the test compound and measure the outward current resulting from the activation of GIRK channels.[9]

-

Presynaptic Effect: Elicit synaptic transmission and measure the effect of the test compound on the amplitude of postsynaptic currents to assess the inhibition of presynaptic Ca²⁺ channels and neurotransmitter release.

Caption: A tiered workflow for validating the compound's mechanism of action.

In Vivo Validation

Objective: To confirm the compound's activity in a physiological system.

Methodology: In Vivo Microdialysis

-

Principle: This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in a freely moving animal.

-

Procedure: Implant a microdialysis probe into a brain region rich in GABA-B heteroreceptors, such as the hippocampus or ventral tegmental area.[18]

-

Administration: Administer the test compound systemically (e.g., intraperitoneally).

-

Analysis: Collect dialysate samples and analyze them for neurotransmitter content (e.g., glutamate or dopamine) using HPLC.

-

Expected Result: Systemic administration of an effective GABA-B agonist should lead to a measurable decrease in the release of certain neurotransmitters in the target brain region, consistent with presynaptic inhibition.[18][19]

Conclusion

The molecular structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride provides a compelling basis for its classification as a pro-drug of a selective GABA-B receptor agonist. Its mechanism of action is putatively identical to that of its active metabolite, which mirrors the action of baclofen. This involves binding to the GBR1 subunit of the heterodimeric GABA-B receptor, leading to Gi/o protein activation. The subsequent signaling cascade, including inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels, culminates in potent presynaptic and postsynaptic neuronal inhibition. The experimental protocols detailed herein offer a rigorous and systematic pathway for the empirical validation of this proposed mechanism, providing a solid foundation for further research and development.

References

-

Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Source: ACS Omega. URL: [Link]

-

Title: GABA Receptor. Source: StatPearls - NCBI Bookshelf. URL: [Link]

-

Title: Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex. Source: PubMed Central. URL: [Link]

-

Title: Lipophilicities of baclofen ester prodrugs correlate with affinities to the ATP-dependent efflux pump P-glycoprotein: relevance for their permeation across the blood-brain barrier? Source: PubMed. URL: [Link]

-

Title: GABAB receptors: Structure, functions, and clinical implications. Source: Neurology. URL: [Link]

-

Title: Characterization of GABA Receptors. Source: PubMed Central. URL: [Link]

-

Title: GABAB Receptor Modulation of Serotonin Neurons in the Dorsal Raphé Nucleus and Escalation of Aggression in Mice. Source: Journal of Neuroscience. URL: [Link]

-

Title: GABA-B Controls Persistent Na+ Current and Coupled Na+-Activated K+ Current. Source: eNeuro. URL: [Link]

-

Title: Journal of Pharmaceutical and Biomedical Analysis Baclofen ester and carbamate prodrug candidates. Source: Molnar Institute. URL: [Link]

-

Title: Gaba derivative in spasticity. (Beta-(4-chlorophenyl)-gamma-aminobutyric acid, Ciba 34.647-Ba). Source: PubMed. URL: [Link]

-

Title: GABA - PDSP. Source: University of North Carolina at Chapel Hill. URL: [Link]

-

Title: Automated Electrophysiology Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

-

Title: Modulation of extracellular gamma-aminobutyric acid in the ventral pallidum using in vivo microdialysis. Source: PubMed. URL: [Link]

-

Title: 4MS4: Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen. Source: RCSB PDB. URL: [Link]

-

Title: Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Source: British Journal of Pharmacology. URL: [Link]

-

Title: What is the mechanism of Baclofen? Source: Patsnap Synapse. URL: [Link]

-

Title: GABAA receptor-mediated K(+)-evoked GABA release from globus pallidus--analysis using microdialysis. Source: PubMed. URL: [Link]

-

Title: Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Source: PubMed. URL: [Link]

-

Title: GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Source: Eurofins Discovery. URL: [Link]

-

Title: Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Source: Frontiers in Neuroscience. URL: [Link]

-

Title: Molecular Structure and Physiological Functions of GABA B Receptors. Source: SpringerLink. URL: [Link]

-

Title: 4F11: Crystal structure of the extracellular domain of human GABA(B) receptor GBR2. Source: RCSB PDB. URL: [Link]

-

Title: Improving and utilizing functional in vitro cAMP assay in pursuit to... Source: University of Gothenburg. URL: [Link]

-

Title: GABA-A and GABA-B Receptors in Filial Imprinting Linked With Opening and Closing of the Sensitive Period in Domestic Chicks (Gallus gallus domesticus). Source: Frontiers in Physiology. URL: [Link]

-

Title: The GABAB Receptor—Structure, Ligand Binding and Drug Development. Source: PubMed Central. URL: [Link]

-

Title: 4MR9: Crystal structure of the extracellular domain of human GABA(B) receptor bound to the antagonist SCH50911. Source: RCSB PDB. URL: [Link]

-

Title: A Gut Feeling about GABA: Focus on GABAB Receptors. Source: Frontiers in Pharmacology. URL: [Link]

-

Title: GABAB receptors: Structure, functions, and clinical implications. Source: Neurology. URL: [Link]

-

Title: Assembly-dependent Surface Targeting of the Heterodimeric GABA B Receptor Is Controlled by COPI but Not 14-3-3. Source: Molecular Biology of the Cell (MBoC). URL: [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]

- 12. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. molbiolcell.org [molbiolcell.org]

- 18. jneurosci.org [jneurosci.org]

- 19. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]

An In-Depth Technical Guide to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, with the CAS number 325803-29-0, is a synthetic β-amino ester of significant interest in medicinal chemistry and drug development. Its structural resemblance to known pharmacologically active molecules, particularly GABA analogues, positions it as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its probable mechanism of action, and methods for its analysis, tailored for professionals in the field.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of 3-amino-3-(4-chlorophenyl)propanoic acid. The presence of a chiral center at the C-3 position means it can exist as a racemic mixture or as individual enantiomers.

| Property | Value | Source(s) |

| CAS Number | 325803-29-0 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 264.15 g/mol | [1] |

| Appearance | Solid | |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [1] |

Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the synthesis of the free β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, via a modified Rodionov reaction. This is followed by an esterification to yield the final hydrochloride salt.

Step 1: Synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid

The Rodionov reaction provides a classic and reliable method for the preparation of β-amino acids from an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate).[2]

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-amino-3-(4-chlorophenyl)propanoic acid.

Step 2: Esterification to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

The synthesized β-amino acid is then esterified using ethanol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt. A common and effective method involves the use of thionyl chloride.[2]

Reaction:

Experimental Protocol:

-

To a round-bottom flask containing anhydrous ethanol, cooled to 0 °C in an ice bath, slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

To this acidic ethanol solution, add the 3-amino-3-(4-chlorophenyl)propanoic acid (1 equivalent) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Triturate the crude solid with diethyl ether, filter, and wash with diethyl ether to obtain the pure Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.

Caption: Synthetic workflow for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.

Probable Mechanism of Action and Applications in Drug Development

The structural similarity of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride to baclofen, a well-known GABA analogue, strongly suggests its potential to interact with the central nervous system. Baclofen is a selective agonist for the GABAB receptor, and its therapeutic effects as a muscle relaxant are attributed to its action at these receptors.[3]

The GABAB Receptor Signaling Pathway

GABAB receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA. Upon activation, the receptor complex initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.

Caption: Presumed GABAB receptor signaling pathway for the topic compound.

Applications in Drug Discovery

Given its probable role as a GABAB receptor agonist, Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a promising lead compound or intermediate for the development of drugs targeting conditions associated with neuronal hyperexcitability. These include:

-

Spasticity: As a potential muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[4]

-

Neuropathic Pain: GABAB receptor agonists have shown efficacy in models of neuropathic pain.

-

Anxiety Disorders: The inhibitory nature of GABAB receptor activation suggests potential anxiolytic effects.

-

Addiction: Baclofen itself has been investigated for the treatment of alcohol use disorder.[3]

The ethyl ester moiety may act as a prodrug, potentially improving the pharmacokinetic properties, such as lipophilicity and brain penetration, compared to the parent carboxylic acid.

Analytical Methods

The characterization and quality control of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the propanoate backbone, the methine proton adjacent to the amino group, and the aromatic protons of the chlorophenyl ring. The integration of these signals would confirm the structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the aromatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₁H₁₄ClNO₂) and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A suitable HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier would be used to determine the purity of the compound. Chiral HPLC would be necessary to resolve and quantify the enantiomers. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-Cl stretching of the aromatic ring. |

Safety and Handling

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] It is important to avoid inhalation of dust and contact with skin and eyes.[1] The toxicological properties of this compound have not been fully investigated.[1]

Conclusion

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a compound with significant potential in the field of drug discovery, primarily due to its structural relationship to the GABAB receptor agonist baclofen. The synthetic route is accessible through established organic chemistry reactions. Further pharmacological investigation is warranted to fully elucidate its biological activity and therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this promising molecule.

References

-

Capot Chemical Co., Ltd. (2026, January 5). Material Safety Data Sheet: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Pevarello, P., et al. (1999). Dipeptide compounds with fungicidal activity. U.S.

- Gong, L. (2012). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Davies, S. G., & Roberts, P. M. (2009). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 50(35), 4974-4976.

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

- Oniciu, D. C., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212.

- Guillon, J., et al. (1999). Pharmacological Evaluation of New Baclofen Derivatives. Journal of Pharmacy and Pharmacology, 51(3), 337-342.

- Abdel-Hamid, M. E., & Al-Alem, K. I. (2009). Formulation of Controlled-Release Baclofen Matrix Tablets II: Influence of Some Hydrophobic Excipients on the Release Rate and In Vitro Evaluation. Iranian Journal of Pharmaceutical Research, 8(4), 239–248.

- Saol International Limited. (2020). Baclofen formulations and methods of minimizing patient exposure to metabolite variations. U.S.

-

PrepChem. (n.d.). Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

-

PharmD Guru. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

- Marsot, A., et al. (2019). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder.

- Ghaffari, A., & Das, J. M. (2023). Baclofen. In StatPearls.

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3617-3621.

- Kumpulainen, H., et al. (2008). Synthesis, in vitro and in vivo characterization of novel ethyl dioxy phosphate prodrug of propofol. European Journal of Pharmaceutical Sciences, 34(4-5), 269-276.

-

The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

Sources

"Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. The molecule in focus, Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, presents a fascinating case for the application of modern spectroscopic techniques. Its structure, comprising a chiral center, an aromatic ring, an ester, and an amine hydrochloride, offers a rich tapestry of spectroscopic signals. This guide is designed to provide not just the data, but the scientific rationale behind its interpretation, empowering researchers to approach their own analytical challenges with a more profound understanding.

Molecular Structure and its Spectroscopic Implications

Before delving into the spectra, a thorough understanding of the molecule's architecture is paramount. Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride (C₁₁H₁₅Cl₂NO₂) possesses several key structural features that will manifest in its spectroscopic data. The presence of a 4-chlorophenyl group, an ethyl ester, and a protonated amine function are the primary determinants of the chemical shifts in Nuclear Magnetic Resonance (NMR), the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other similar small molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]

-

Collum, D. B., et al. (2007). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 129(47), 14819–14825. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

Frontiers Media S.A. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

-

SCIRP. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Retrieved from [Link]

A Technical Guide to the Potential Biological Activity of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: A GABA-B Receptor Prodrug Candidate

An In-depth Technical Guide

Abstract

Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical entity primarily available for laboratory and research purposes.[1] While direct pharmacological studies on this compound are not extensively published, its molecular structure provides a compelling basis for predicting its biological activity. Structurally, it is the ethyl ester of β-(4-chlorophenyl)-γ-aminobutyric acid, a compound widely known as Baclofen.[2][3][4] Baclofen is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, used clinically as a muscle relaxant and antispastic agent.[5][6] This guide posits the central hypothesis that Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride functions as a prodrug of Baclofen . We will explore the mechanistic basis for this hypothesis, rooted in the principles of drug delivery across the blood-brain barrier, and outline a comprehensive experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals investigating novel GABAergic modulators.

Section 1: The Molecular and Neurological Context

1.1 Chemical Identity and Properties

The subject of this guide is a propanoate ester with a distinct phenyl and amino group configuration. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Product Name | Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride | [1] |

| CAS Number | 325803-29-0 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 264.15 g/mol | [1] |

| Structure |  | |

| Primary Identified Use | Laboratory chemicals, Manufacture of substances | [1] |

| Known Hazards | May cause respiratory, skin, and serious eye irritation. | [1][7] |

| Toxicological Profile | Not been thoroughly investigated. | [1] |

1.2 The GABAergic System: An Overview

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[8] Its primary function is to reduce neuronal excitability by binding to postsynaptic receptors, which leads to hyperpolarization and inhibition of action potential transmission. GABAergic signaling is crucial for maintaining balanced neural activity, and its dysregulation is implicated in numerous neurological and psychiatric disorders.

There are two main classes of GABA receptors:

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻) into the neuron, causing rapid hyperpolarization.[2]

-

GABA-B Receptors: These are G-protein coupled receptors (GPCRs). Their activation initiates a slower, more prolonged inhibitory response through downstream signaling cascades, including the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels.[2][9]

1.3 Key Structural Analogs: Baclofen and Phenibut

Understanding the potential of Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride requires examining its close structural relatives.

| Compound | Core Structure | Key Distinctions | Primary Mechanism of Action | Clinical Use |

| Baclofen | β-(4-chlorophenyl)-GABA | Chlorine atom at the para position of the phenyl ring. | Selective GABA-B Agonist[2] | Muscle Spasticity[3][6] |

| Phenibut | β-phenyl-GABA | Lacks the chlorine atom of Baclofen. | GABA-B Agonist; some GABA-A activity[10][11] | Anxiolytic, Nootropic[12] |

| Topic Compound | Ethyl ester of Baclofen | Carboxylic acid is esterified with an ethyl group. | Hypothesized: Prodrug for Baclofen | Investigational |

The biological activity of Baclofen resides almost exclusively with its l-enantiomer, a critical consideration for any synthetic and therapeutic development pathway.[13]

Section 2: The Central Hypothesis: A CNS-Penetrant Prodrug of Baclofen

2.1 The Blood-Brain Barrier: A Formidable Obstacle

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. At physiological pH, GABA exists as a zwitterion, limiting its lipid solubility and thus its ability to penetrate the BBB.[14] While Baclofen is more lipophilic than GABA and can cross the BBB, its penetration is still relatively low, which can necessitate high oral doses or more invasive administration routes like intrathecal delivery for severe spasticity.[5][14]

2.2 Esterification: A Proven Prodrug Strategy

A common and effective strategy to enhance the CNS penetration of therapeutic agents is to increase their lipophilicity through the formation of a prodrug. Esterification of a polar carboxylic acid group with a small alcohol, such as ethanol, masks the charge and increases the molecule's lipid solubility. Research has demonstrated that various GABA esters can cross the BBB much more effectively than GABA itself.[15] Once in the CNS, these esters are cleaved by endogenous esterase enzymes, releasing the active parent drug at the target site.[14][15]

2.3 Proposed Bioactivation Pathway

We hypothesize that Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride follows a classic prodrug bioactivation pathway.

Caption: Proposed metabolic pathway of the title compound to its active form, Baclofen.

Section 3: Predicted Pharmacological Profile

Assuming successful bioactivation, the pharmacological effects of Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride would be those of Baclofen.

3.1 Mechanism of Action at the GABA-B Receptor

As a GPCR, the GABA-B receptor signals through the dissociation of its G-protein subunits (Gα and Gβγ).

Caption: Downstream signaling cascade following GABA-B receptor activation by Baclofen.

The net effects are inhibitory:

-

Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels leads to K⁺ efflux, hyperpolarizing the neuron and making it less likely to fire.[2]

-

Presynaptic Inhibition: Inhibition of voltage-gated Ca²⁺ channels reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[2]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP).[2]

Section 4: A Roadmap for Experimental Validation

The following section provides a logical, phased approach with detailed protocols to rigorously test the central hypothesis.

4.1 Phase 1: In Vitro Characterization

Objective: To confirm the compound's identity as a prodrug by assessing its stability and conversion to Baclofen in a biological matrix.

Caption: Experimental workflow for in vitro validation of the prodrug hypothesis.

Protocol 4.1.1: In Vitro Hydrolysis Assay

-

Preparation: Prepare stock solutions of the test compound and Baclofen standard in a suitable solvent (e.g., DMSO). Obtain fresh rodent (or human) plasma and prepare brain homogenates in a phosphate buffer (pH 7.4).

-

Incubation: Add the test compound to aliquots of plasma and brain homogenate to a final concentration of 10 µM. Incubate samples in a shaking water bath at 37°C.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent compound and the generated Baclofen.

-

Rationale: This experiment directly demonstrates whether endogenous enzymes can convert the ester prodrug into the active drug. The rate of conversion provides an initial estimate of the bioactivation kinetics.

Protocol 4.1.2: GABA-B Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human GABA-B receptors or from rodent brain tissue (e.g., cerebellum).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a GABA-B specific radioligand (e.g., [³H]CGP54626, an antagonist), and increasing concentrations of either the unlabeled test compound or the Baclofen standard.

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the data to generate competitive binding curves and calculate the inhibition constant (Ki) for both the test compound and Baclofen.

-

Rationale: This experiment determines the relative affinity of the prodrug and the active drug for the target receptor. A significantly higher Ki for the prodrug would support the hypothesis that it is inactive until hydrolyzed to Baclofen.

4.2 Phase 2: In Vivo Pharmacokinetics (PK)

Objective: To determine if the compound crosses the BBB and is converted to Baclofen in the CNS in a living organism.

Protocol 4.2.1: Rodent Pharmacokinetic Study

-

Animal Model: Use adult male Sprague-Dawley rats equipped with jugular vein cannulas for serial blood sampling.

-

Dosing: Administer the test compound via oral gavage (p.o.) or intravenous injection (i.v.). A separate group will receive an equimolar dose of Baclofen for comparison.

-

Sample Collection:

-

Blood: Collect serial blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process to obtain plasma.

-

Brain: At the terminal time point for each cohort, perfuse the animals and collect the brains. Homogenize the brain tissue.

-

-

Sample Analysis: Quantify the concentrations of both the parent prodrug and Baclofen in all plasma and brain samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters for both analytes in both compartments.

-

Rationale: This is the definitive experiment to test the central hypothesis. By measuring the brain-to-plasma concentration ratio (Kp), we can quantify BBB penetration. Observing a higher Kp for the prodrug compared to Baclofen, followed by the appearance of high concentrations of Baclofen in the brain tissue, would provide strong evidence for the prodrug's efficacy.

| PK Parameter | Description | Expected Outcome for Prodrug vs. Baclofen |

| Cmax | Maximum observed concentration | Higher brain Cmax of Baclofen from prodrug administration. |

| Tmax | Time to reach Cmax | Tmax for Baclofen in the brain will be delayed after prodrug administration. |

| AUC | Area under the concentration-time curve | Higher brain AUC for Baclofen from prodrug administration. |

| Kp | Brain-to-plasma concentration ratio | Higher Kp for the parent prodrug compared to administered Baclofen. |

Section 5: Summary and Future Directions

Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride holds significant potential as a CNS-penetrant prodrug for the established GABA-B agonist, Baclofen. Its structure is ideally suited to leverage esterification as a means to overcome the limited blood-brain barrier penetration of its parent compound. The proposed mechanism involves systemic absorption, transit into the CNS due to increased lipophilicity, and subsequent hydrolysis by local esterases to release Baclofen at its site of action.

The experimental roadmap detailed in this guide provides a clear, logical, and rigorous pathway to validate this hypothesis, moving from fundamental in vitro characterization of its stability and receptor affinity to definitive in vivo pharmacokinetic studies. Successful validation would position this compound as a promising candidate for further development, potentially offering a more efficient, non-invasive method for delivering therapeutic concentrations of Baclofen to the CNS. Future research should focus on optimizing dosage forms, exploring the stereospecific synthesis of the active l-enantiomer, and evaluating its efficacy in relevant animal models of diseases targeted by GABA-B agonism, such as spasticity, neuropathic pain, and addiction disorders.

References

-

Capot Chemical Co., Ltd. (2026). MATERIAL SAFETY DATA SHEET: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. Retrieved from .

-

Barp, J., et al. (n.d.). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. MDPI. Retrieved from [Link].

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Retrieved from [Link].

-

Enna, S. J., & McCarson, K. E. (n.d.). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (8th ed.). NCBI Bookshelf. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. Retrieved from [Link].

-

Toth, E., & Lajtha, A. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. PMC. Retrieved from [Link].

-

Olpe, H. R., et al. (1978). The biological activity of d- and l-baclofen (Lioresal). PubMed. Retrieved from [Link].

-

Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. PubMed. Retrieved from [Link].

-

Sadiq, M. W., et al. (2024). Phenibut: A drug with one too many "buts". PubMed. Retrieved from [Link].

-

Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link].

-

Wikipedia. (n.d.). Baclofen. Retrieved from [Link].

-

Larsen, F. H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. Retrieved from [Link].

-

Wikipedia. (n.d.). Phenibut. Retrieved from [Link].

-

Li, J., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PMC. Retrieved from [Link].

-

Pedersen, E., et al. (1970). Gaba derivative in spasticity. (Beta-(4-chlorophenyl)-gamma-aminobutyric acid, Ciba 34.647-Ba). PubMed. Retrieved from [Link].

- Google Patents. (n.d.). US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations.

-

ResearchGate. (n.d.). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Retrieved from [Link].

-

Ghavanini, A. A., & Charlifue, S. (n.d.). Baclofen. In StatPearls. NCBI Bookshelf. Retrieved from [Link].

-

WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link].

-

Liu, J., et al. (2023). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. PMC. Retrieved from [Link].

-

Dambrova, M., et al. (2016). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Retrieved from [Link].

-

Schoffelmeer, A. N. M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Retrieved from [Link].

-

Davies, J., & Watkins, J. C. (1977). Is beta-(4-chlorophenyl)-GABA a specific antagonist of substance P on cerebral cortical neurons?. PubMed. Retrieved from [Link].

-

ResearchGate. (2015). (PDF) Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Retrieved from [Link].

-

Fuxe, K., et al. (1976). Action of beta(4-chlorphenyl)GABA, gamma-hydroxybutyrolactone, and apomorphine on central dopamine neurons. PubMed. Retrieved from [Link].

-

Zaugg, J., et al. (2011). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC. Retrieved from [Link].

-

Høg, S., et al. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. PubMed. Retrieved from [Link].

-

Earle, N. E., & Jurd, R. (n.d.). Physiology, GABA. In StatPearls. NCBI Bookshelf. Retrieved from [Link].

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Baclofen - Wikipedia [en.wikipedia.org]

- 4. Baclofen | 1134-47-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABAB receptor - Wikipedia [en.wikipedia.org]

- 10. Phenibut: A drug with one too many "buts" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenibut - Wikipedia [en.wikipedia.org]

- 12. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]

- 13. The biological activity of d- and l-baclofen (Lioresal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a chiral β-amino ester, has emerged as a cornerstone intermediate, offering a unique combination of functionalities that unlock access to a diverse range of bioactive molecules. Its structure, featuring a stereocenter at the β-position to the ester, a reactive amino group, and a 4-chlorophenyl moiety, makes it a highly valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and applications, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of any chemical is a prerequisite for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 325803-29-0 | [3] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | [3] |

| Molecular Weight | 264.15 g/mol | [3] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Safety Information: Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for eye irritation.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Core Synthesis Strategies: Accessing the β-Amino Ester Scaffold

The synthesis of β-amino esters like ethyl 3-amino-3-(4-chlorophenyl)propanoate can be approached through several established name reactions in organic chemistry. The choice of method often depends on the desired stereochemistry, scalability, and availability of starting materials.

The Rodionov Reaction: A Classical Approach

The Rodionov reaction provides a direct route to β-amino acids and their esters through the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[5] For the synthesis of the target molecule, this would involve the reaction of 4-chlorobenzaldehyde with malonic acid and ammonia in ethanol. The likely mechanism involves the initial Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid to form 2-(4-chlorobenzylidene)malonic acid. Subsequent conjugate addition of ammonia followed by decarboxylation would yield the desired β-amino acid, which would then be esterified in the ethanolic solution.

Conceptual Rodionov Reaction Workflow

Caption: Conceptual workflow for the Rodionov synthesis.

The Reformatsky Reaction: An Organozinc-Mediated Pathway

The Reformatsky reaction offers an alternative strategy, typically involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[6][7] A variation of this reaction, the Blaise reaction, utilizes a nitrile instead of an aldehyde or ketone. For the synthesis of a β-amino ester, an imine is used as the electrophile. In the context of our target molecule, this would involve the in situ formation of an imine from 4-chlorobenzaldehyde and ammonia, which then reacts with the organozinc reagent derived from ethyl bromoacetate and zinc.

Conceptual Reformatsky Reaction Workflow

Caption: Conceptual workflow for the Reformatsky-type synthesis.

The Significance of Chirality

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry.[8] Ethyl 3-amino-3-(4-chlorophenyl)propanoate possesses a chiral center at the C3 position. The separation of enantiomers or the development of an asymmetric synthesis is crucial for its application in the development of stereospecific drugs. A US patent describes the use of the enantiomerically enriched methyl ester, methyl S-3-amino-3-(4-chlorophenyl)propanoate, in the synthesis of dipeptide fungicides, highlighting the importance of controlling the stereochemistry of this building block.[9]

Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful incorporation into medicinally relevant scaffolds. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride serves as a key precursor to several important classes of compounds.

Precursor to Baclofen and its Analogs

Baclofen, a muscle relaxant and antispastic agent, is a γ-amino acid derivative with a structure closely related to our target building block.[2][10][11] The synthesis of baclofen often involves intermediates that can be derived from ethyl 3-amino-3-(4-chlorophenyl)propanoate. For instance, hydrolysis of the ethyl ester followed by reduction of the resulting carboxylic acid would lead to the corresponding γ-amino alcohol, a direct precursor to baclofen.

Synthesis of Pyrrolidinones (Lactams)

A significant impurity in the synthesis of baclofen is the cyclized product, 4-(4-chlorophenyl)pyrrolidin-2-one. This lactam is formed through the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid. Similarly, ethyl 3-amino-3-(4-chlorophenyl)propanoate can undergo cyclization to form the corresponding β-lactam or, after reduction of the ester, the γ-lactam (pyrrolidinone). The propensity for this cyclization highlights a key reactive pathway of this building block and provides access to a class of heterocyclic compounds with their own unique biological activities.

Synthetic Utility of Ethyl 3-amino-3-(4-chlorophenyl)propanoate

Caption: Key synthetic transformations of the title compound.

Detailed Experimental Protocol: A Representative Synthesis of a β-Amino Ester

Step 1: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acid (Rodionov Reaction) [5]

-

To a mixture of the appropriate 2-arylthiazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in ethanol, add ammonium acetate (2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated β-amino acid by filtration, wash with cold water, and dry.

Step 2: Esterification to Ethyl 3-Amino-3-(2-arylthiazol-4-yl)propanoate Hydrochloride [5]

-

Suspend the synthesized β-amino acid (1 equivalent) in anhydrous ethanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether, filter the resulting solid, and dry under vacuum to obtain the ethyl ester hydrochloride salt.

Conclusion and Future Outlook

Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a building block of significant strategic importance in synthetic organic chemistry. Its versatile functionalities allow for its use in the synthesis of a variety of complex molecules, most notably as a precursor to the pharmaceutical agent baclofen and its derivatives. The chirality of this molecule adds another layer of complexity and utility, making it a valuable tool for the stereoselective synthesis of bioactive compounds. While established synthetic routes like the Rodionov and Reformatsky reactions provide a theoretical framework for its preparation, the development of robust, scalable, and enantioselective synthetic methods remains an area of active interest. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is set to increase, driving further innovation in its synthesis and application.

References

- Isagro S.P.A. (1999). Dipeptide compounds having a fungicidal activity. U.S.

- Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)

- Oniga, S. D., Pârvu, A., Oniga, O., & Tiperciuc, B. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212.

- Forgó, P., & Forró, E. (2020). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Periodica Polytechnica Chemical Engineering, 64(3), 365-371.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.

- Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).

- Chemistry LibreTexts. (2023, January 22).

- Herrmann, T., & Jones, P. G. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Organic Chemistry Portal. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors.

- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.

- L.S.College, Muzaffarpur. (2021, September 9).

- Swinyard, E. A., et al. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Pharmaceutical Sciences, 76(10), 745-748.

- Fathima, A., & Selvan, G. T. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B, 4(3), 259-265.

- Zentiva, K.S. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Meyers, A. I., & Politzer, I. R. (1988). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 67, 1.

- Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.

- NROChemistry. (n.d.).

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.

- Shen, L., et al. (2017). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Branco, L. C., et al. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 23(11), 2999.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(4-chlorophenyl)

- PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)

- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(2-chlorophenyl)

Sources

- 1. Amino Turbo Chirality and Its Asymmetric Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. nbinno.com [nbinno.com]

- 8. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin in GABAergic Modulation: A Technical Guide to Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, a pivotal intermediate in the synthesis of pharmacologically significant molecules, most notably the GABAB receptor agonist, baclofen. This document delves into the synthesis, physicochemical properties, and critical role of this compound in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion of its strategic importance in constructing therapeutic agents that modulate the γ-aminobutyric acid (GABA) system.

Introduction: The Strategic Importance of a Versatile Precursor

In the landscape of neuropharmacology, the modulation of the GABAergic system remains a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders. Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, a chiral β-amino acid ester, has emerged as a critical building block in the synthesis of molecules that target this system. While not possessing significant intrinsic pharmacological activity itself, its true value lies in its structural features: a chiral center, a protected carboxylic acid, and a strategically placed chlorophenyl group. These elements make it an ideal precursor for the asymmetric synthesis of baclofen and a versatile scaffold for the exploration of novel GABAB receptor modulators. This guide will illuminate the path from its synthesis to its application, providing the technical detail necessary for its effective utilization in a research and development setting.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 325803-29-0 | [1] |

| Molecular Formula | C11H15Cl2NO2 | [1] |

| Molecular Weight | 264.15 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Chiral Resolution: Crafting the Core Scaffold

The synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chirality of the molecule is of paramount importance, as the therapeutic activity of its derivatives, such as baclofen, is often stereospecific.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate

-

To a solution of 4-chlorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate

-

In a high-pressure reactor, dissolve the Ethyl 2-cyano-3-(4-chlorophenyl)acrylate (1 equivalent) in ethanol.

-

Add Raney Nickel (approximately 10% by weight) to the solution.

-

Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-3-(4-chlorophenyl)propanoate.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine from the previous step in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

A white precipitate of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride will form.

-

Stir the suspension for 30 minutes in the ice bath, then filter the solid.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Chiral Resolution

The biological activity of baclofen resides primarily in the (R)-enantiomer. Therefore, the chiral resolution of its precursors is a critical step. While the resolution of the ethyl ester is not explicitly detailed in the available literature, methods for the analogous methyl ester can be adapted. A common and effective method is diastereomeric salt formation using a chiral acid.

Caption: Workflow for the chiral resolution of the racemic ester.

Protocol for Chiral Resolution (Adapted from Methyl Ester Resolution)

-

Dissolve the racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate in a suitable solvent such as methanol or ethanol.

-

Add a solution of a chiral resolving agent, for example, a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The enantiomeric excess of the resolved amine can be determined by chiral HPLC.

-

The enantiomerically enriched amine can be liberated from the salt by treatment with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

-

The mother liquor, containing the other diastereomer, can be similarly treated to recover the other enantiomer.

Role in Medicinal Chemistry: The Gateway to Baclofen and Beyond

The primary and most significant role of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in medicinal chemistry is as a direct precursor to baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[3]

The Synthesis of Baclofen

The conversion of the enantiomerically pure ethyl ester to baclofen involves the hydrolysis of the ester to the corresponding carboxylic acid.

Caption: Final step in the synthesis of (R)-Baclofen.

Protocol for Hydrolysis to Baclofen

-

To a solution of (R)-Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in a mixture of water and a co-solvent like ethanol, add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to a pH of approximately 7 to precipitate the zwitterionic baclofen.

-

If acidic hydrolysis is used, concentrate the reaction mixture and adjust the pH to 7.

-

Collect the solid baclofen by filtration, wash with cold water, and dry.

Mechanism of Action of the Target Molecule: Baclofen

Baclofen exerts its therapeutic effects by acting as a selective agonist at the GABAB receptor.[3] The GABAB receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of downstream signaling events resulting in neuronal inhibition.

Caption: Mechanism of action of Baclofen at the GABAB receptor.

Presynaptic Inhibition: Activation of presynaptic GABAB receptors by baclofen inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters such as glutamate.

Postsynaptic Inhibition: On the postsynaptic membrane, baclofen binding to GABAB receptors activates inwardly rectifying potassium channels.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

A Scaffold for Further Discovery

Beyond its role as a baclofen precursor, the core structure of Ethyl 3-amino-3-(4-chlorophenyl)propanoate offers a versatile template for the design and synthesis of novel GABAergic modulators. Modifications to the aromatic ring, the ester group, and the amino function can lead to the discovery of new compounds with altered potency, selectivity, and pharmacokinetic profiles at the GABAB receptor.

Conclusion

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a compound of significant strategic importance in medicinal chemistry. Its primary value lies in its role as a key intermediate in the asymmetric synthesis of baclofen, a widely used muscle relaxant. The synthetic and chiral resolution protocols, while inferred from related compounds, provide a solid foundation for its preparation in a laboratory setting. A comprehensive understanding of its properties and its role as a precursor is essential for any researcher working on the development of GABAB receptor agonists and other modulators of the GABAergic system. The structural scaffold of this molecule holds continued promise for the discovery of new therapeutic agents with improved pharmacological profiles.

References

- Capot Chemical Co., Ltd. (2026, January 5). MATERIAL SAFETY DATA SHEET: Ethyl 3-amino-3-(4-chlorophenyl)

- Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [a valid, clickable URL will be provided when available].

- PubChem. (n.d.). Baclofen. National Center for Biotechnology Information. Retrieved from [a valid, clickable URL will be provided when available].

- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.

- Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry (5th ed.). Lippincott Williams & Wilkins.

- Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 4. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Rigorous Physicochemical Profiling